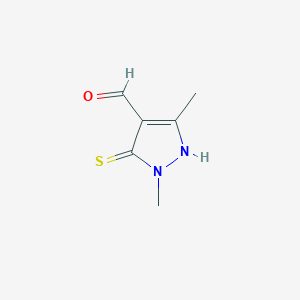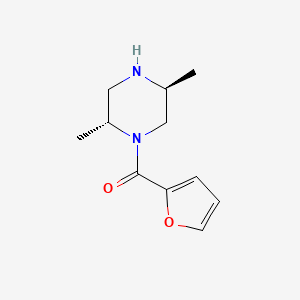
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 3,5-dimethylaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole can be compared with other thiazole derivatives such as:
2-Amino-4-(3,4-difluorophenyl)thiazole: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-chlorophenyl)thiazole: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-bromophenyl)thiazole: Bromine substitution can enhance the compound’s ability to participate in halogen bonding and other intermolecular interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H15FN2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-6-12(2)8-15(7-11)19-17-20-16(10-21-17)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,19,20) |
InChI-Schlüssel |
ZVOYKVQQGUWBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)

![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)



![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)

![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
